2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-32-18-7-4-6-16(12-18)14-26-22(30)15-29-11-5-8-19(25(29)31)24-27-23(28-35-24)17-9-10-20(33-2)21(13-17)34-3/h4-13H,14-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHXEGVXGLIIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the formation of the 1,2,4-oxadiazole ringEach step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener solvents could further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Systems
1,2,4-Oxadiazole Derivatives
- Analog: A structurally similar oxadiazole-pyridinyl compound (N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide) replaces dimethoxy with chloro substituents.
- Analog : A benzo-oxazolo-oxazine linked to an oxadiazole-pyridine system (compound 60) demonstrates how fused heterocycles can modulate bioavailability. The acetamide substitution here is on a methylated benzoxazole, contrasting with the target’s simpler benzyl group .
Thiazolidinone and Triazole Derivatives
- Compound: Features a thiazolidinone core with a nitro-phenylacetamide side chain. Nitro groups may enhance oxidative stability but reduce metabolic longevity compared to methoxy substituents .
- Compounds: Triazole-based acetamides with sulfanyl and furan groups exhibit anti-exudative activity.
Substituent Effects
Biological Activity
The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data.
Chemical Structure and Properties
The structure of the compound features several functional groups including an oxadiazole ring and a dihydropyridinone moiety. These components contribute to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20N4O6 |
| Molecular Weight | 420.42 g/mol |
| CAS Number | 1105226-23-0 |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Case Study:
In a study evaluating the antimicrobial activity of oxadiazole derivatives, it was found that certain compounds demonstrated bactericidal effects comparable to traditional antibiotics. The compound may exhibit similar properties due to its structural similarities to known active compounds .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that related oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .
Research Findings:
A recent study highlighted the anticancer activity of similar compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that these compounds could significantly reduce cell viability at specific concentrations .
Cytotoxicity Studies
Understanding the cytotoxic effects of the compound is crucial for evaluating its safety profile. Preliminary studies suggest that while some derivatives exhibit cytotoxicity towards malignant cell lines, they often show low toxicity towards normal cells.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| L929 (normal) | 100 | 95 |
| MCF-7 (cancer) | 50 | 70 |
| HepG2 (cancer) | 100 | 65 |
These findings indicate that while the compound has therapeutic potential, careful consideration must be given to dosage to minimize adverse effects .
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within target cells. This interaction may lead to modulation of cellular pathways involved in proliferation and apoptosis. The presence of the oxadiazole ring is particularly significant as it enhances the compound's ability to interact with biological targets due to its electron-withdrawing nature .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing this acetamide derivative, and how can reaction efficiency be monitored?
A1. The compound can be synthesized via a multi-step protocol:
- Step 1 : Condensation of 3,4-dimethoxyphenyl precursors with 1,2,4-oxadiazole intermediates under reflux conditions (e.g., DMF as solvent, K₂CO₃ as base) .
- Step 2 : Coupling the oxadiazole-pyridine intermediate with 3-methoxybenzylamine using chloroacetyl chloride.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is effective for tracking reaction progress. Post-synthesis, purify via column chromatography (silica gel, gradient elution) .
Key Characterization Tools : - IR Spectroscopy : Identify carbonyl (C=O, ~1667 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirm methoxy group integration (δ ~3.8–4.0 ppm) and dihydropyridine ring protons (δ ~6.9–7.5 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Basic Research: Solubility and Stability Profiling
Q. Q2. How can researchers assess the compound’s solubility and stability for in vitro assays?
A2.
- Solubility : Use a tiered approach:
- Polar solvents : Test DMSO (primary stock) followed by PBS or cell culture media (serial dilution).
- HPLC-UV : Quantify solubility limits via absorbance at λmax (~280 nm for aromatic systems) .
- Stability :
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research: Biological Activity Screening
Q. Q3. What in vitro assays are appropriate for evaluating this compound’s pharmacological potential?
A3. Prioritize assays aligned with structural motifs (oxadiazole for kinase inhibition, acetamide for GPCR modulation):
- Kinase Inhibition : Use ADP-Glo™ assays (e.g., EGFR, VEGFR2) at 1–100 µM doses .
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ calculation) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to reference drugs (e.g., doxorubicin) .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q. Q4. How can SAR studies be designed to optimize this compound’s bioactivity?
A4. Focus on modular modifications:
- Oxadiazole Ring : Replace with 1,3,4-thiadiazole to evaluate heterocycle impact on kinase selectivity .
- Methoxy Substituents : Synthesize analogs with -OCH₃ replaced by -CF₃ or halogens to assess hydrophobicity/electron effects .
- Acetamide Linker : Introduce methyl or cyclopropyl groups to probe steric effects on target binding .
Validation : Compare IC₅₀ values across analogs in enzymatic/cellular assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Advanced Research: Mechanistic and Target Identification
Q. Q5. What strategies are recommended for elucidating the compound’s mechanism of action?
A5. Employ orthogonal approaches:
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates; identify via LC-MS/MS .
- Transcriptomics : Perform RNA-seq on treated cells (vs. controls) to uncover dysregulated pathways (e.g., apoptosis, angiogenesis) .
- In Silico Target Prediction : Leverage SwissTargetPrediction or SEA databases to prioritize targets (e.g., HDACs, COX-2) .
Advanced Research: In Vivo Pharmacokinetics and Toxicity
Q. Q6. How should researchers design in vivo studies to evaluate bioavailability and safety?
A6.
- Pharmacokinetics (PK) :
- Administer orally (10–50 mg/kg) to rodents; collect plasma at 0–24h for LC-MS/MS analysis (calculate AUC, Cmax, t₁/₂) .
- Assess metabolite profiles using liver microsome incubations .
- Toxicity :
- Acute Toxicity : Dose mice (50–200 mg/kg) and monitor mortality/behavior for 14 days .
- Hematological/Histopathological Analysis : Evaluate liver/kidney function (ALT, creatinine) and organ sections post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
